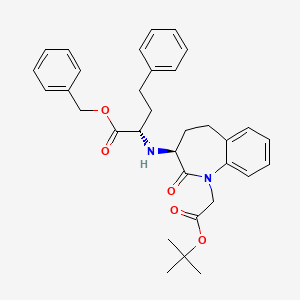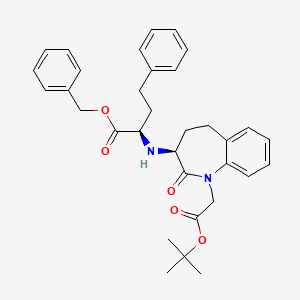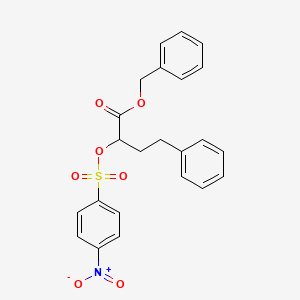
Triglyme-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triglyme-d6, also known as triethylene glycol dimethyl ether-d6, is a deuterated form of triethylene glycol dimethyl ether. It is an organic compound with the chemical formula C8H12D6O4. This compound is a colorless liquid that is soluble in water and most organic solvents. This compound is commonly used as a solvent in various chemical reactions and processes due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triglyme-d6 is synthesized by the deuteration of triethylene glycol dimethyl ether. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium oxide (D2O) in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve efficient deuteration. The process is optimized to maximize yield and purity, ensuring that the final product meets the stringent requirements for use in scientific research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Triglyme-d6 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding glycol ethers.
Reduction: It can be reduced to form simpler ether compounds.
Substitution: this compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and catalysts are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various glycol ethers, simpler ether compounds, and substituted ether derivatives.
Applications De Recherche Scientifique
Triglyme-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a solvent in organic synthesis and electrochemical studies.
Biology: Employed in the preparation of deuterated compounds for nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Utilized in the development of pharmaceuticals and as a solvent in drug formulation.
Mécanisme D'action
Triglyme-d6 exerts its effects primarily through its role as a solvent. It facilitates various chemical reactions by dissolving reactants and providing a medium for the reactions to occur. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness of Triglyme-d6
This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its ability to form stable complexes with ions and its low volatility make it an excellent solvent for various chemical and industrial processes .
Propriétés
Numéro CAS |
1219192-16-1 |
|---|---|
Formule moléculaire |
C8H18O4 |
Poids moléculaire |
184.265 |
Nom IUPAC |
1,2-bis[2-(trideuteriomethoxy)ethoxy]ethane |
InChI |
InChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3/i1D3,2D3 |
Clé InChI |
YFNKIDBQEZZDLK-WFGJKAKNSA-N |
SMILES |
COCCOCCOCCOC |
Synonymes |
2,5,8,11-Tetraoxadodecane-d6; 1,2-Bis(2-methoxyethoxy)ethane-d6; Ansul Ether 161-d6; DMTG-d6; Glyme 4; Hisolve MTM-d6; Methyltriglyme-d6; NSC 66400-d6; Triethylene Glycol Dimethyl-d6 Ether; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


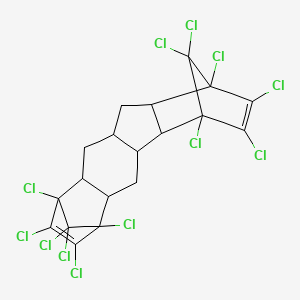

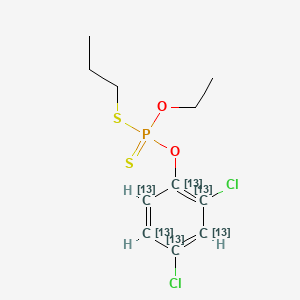

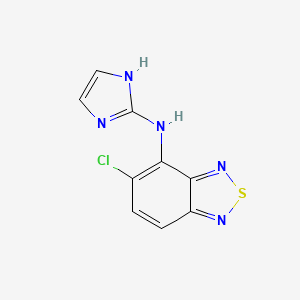
![3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B565057.png)
![N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B565062.png)


![2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565067.png)
![2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565068.png)
